molecular formula C16H33N3O B7928397 (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide

Cat. No.: B7928397
M. Wt: 283.45 g/mol
InChI Key: RRVXFWJLEDKVRH-NRXISQOPSA-N
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Description

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and catalysis. Its unique structure, featuring both amino and dimethylamino groups, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide typically involves the reaction of (S)-2-amino-3-methylbutyric acid with 2-dimethylamino-cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It can act as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-3-methyl-butyramide
  • (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-3-methyl-butyramide
  • (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-propyl-3-methyl-butyramide

Uniqueness

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chiral nature also makes it valuable for applications requiring enantiomerically pure compounds.

Properties

IUPAC Name

(2S)-2-amino-N-[2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N3O/c1-11(2)15(17)16(20)19(12(3)4)14-10-8-7-9-13(14)18(5)6/h11-15H,7-10,17H2,1-6H3/t13?,14?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVXFWJLEDKVRH-NRXISQOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CCCCC1N(C)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1CCCCC1N(C)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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